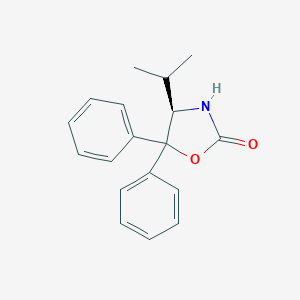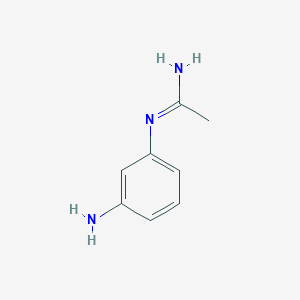
N'-(3-aminophenyl)ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-aminophenyl)ethanimidamide, also known as AEE788, is a small molecule inhibitor that has been studied for its potential as a therapeutic agent in various diseases, including cancer. The compound has been shown to have promising results in preclinical studies, and its synthesis method and mechanism of action have been extensively studied.
Wirkmechanismus
The mechanism of action of N-(3-aminophenyl)ethanimidamide involves the inhibition of several signaling pathways, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways. By inhibiting these pathways, the compound is able to block the growth and proliferation of cancer cells. Additionally, N-(3-aminophenyl)ethanimidamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer and anti-inflammatory effects, N-(3-aminophenyl)ethanimidamide has been shown to have other biochemical and physiological effects. For example, the compound has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for the growth and spread of cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-aminophenyl)ethanimidamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, the compound has been shown to have promising results in preclinical studies, which suggests that it may be a useful therapeutic agent in the future. However, one limitation of using N-(3-aminophenyl)ethanimidamide in lab experiments is that it may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(3-aminophenyl)ethanimidamide. One area of research is to further investigate the compound's potential as a therapeutic agent in cancer and other diseases. Additionally, researchers could explore the use of N-(3-aminophenyl)ethanimidamide in combination with other drugs to enhance its efficacy. Finally, researchers could investigate the use of the compound as a tool for studying the EGFR and VEGFR signaling pathways, which could lead to the development of new therapies for cancer and other diseases.
Conclusion
N-(3-aminophenyl)ethanimidamide is a small molecule inhibitor that has been studied for its potential as a therapeutic agent in various diseases, including cancer. The compound has been shown to have promising results in preclinical studies, and its synthesis method and mechanism of action have been extensively studied. While there are advantages and limitations to using N-(3-aminophenyl)ethanimidamide in lab experiments, there are several future directions for research on the compound that could lead to the development of new therapies for cancer and other diseases.
Synthesemethoden
The synthesis of N-(3-aminophenyl)ethanimidamide involves the reaction of 3-nitrobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 3-(2-cyanoethyl)-2-nitrobenzoic acid ethyl ester. This intermediate is then reduced with iron powder and hydrochloric acid to yield 3-(2-aminoethyl)-2-nitrobenzoic acid ethyl ester. Finally, the ester is hydrolyzed with sodium hydroxide to produce N-(3-aminophenyl)ethanimidamide.
Wissenschaftliche Forschungsanwendungen
N-(3-aminophenyl)ethanimidamide has been studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory effects and to protect against neurodegeneration.
Eigenschaften
CAS-Nummer |
180001-65-4 |
|---|---|
Produktname |
N'-(3-aminophenyl)ethanimidamide |
Molekularformel |
C8H11N3 |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
N'-(3-aminophenyl)ethanimidamide |
InChI |
InChI=1S/C8H11N3/c1-6(9)11-8-4-2-3-7(10)5-8/h2-5H,10H2,1H3,(H2,9,11) |
InChI-Schlüssel |
WTAJKZMXMUSPTI-UHFFFAOYSA-N |
SMILES |
CC(=NC1=CC=CC(=C1)N)N |
Kanonische SMILES |
CC(=NC1=CC=CC(=C1)N)N |
Synonyme |
Ethanimidamide, N-(3-aminophenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Methoxyphenyl)-4-phenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-YL]pyrrolidine-2,5-dione](/img/structure/B62546.png)
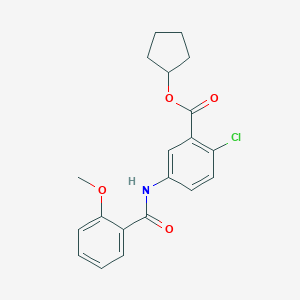
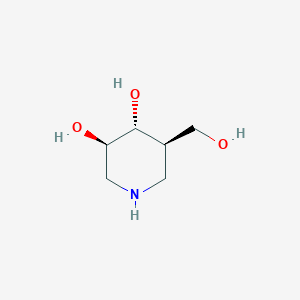
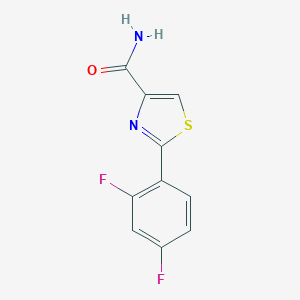
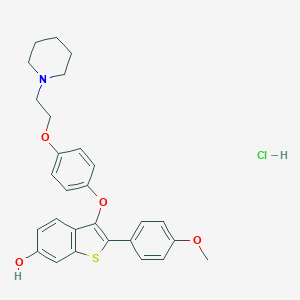
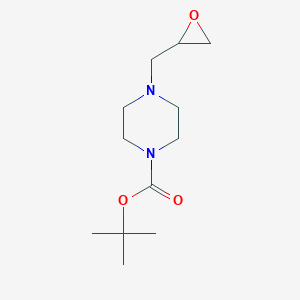
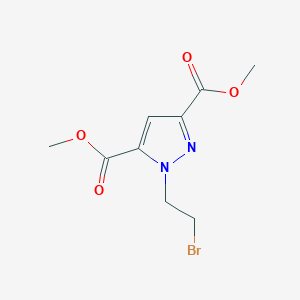
![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B62567.png)
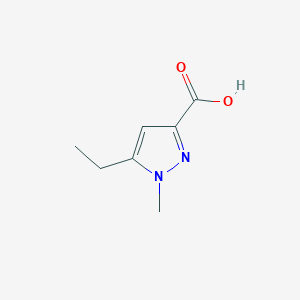
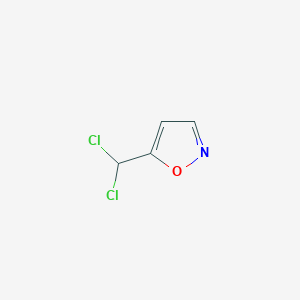
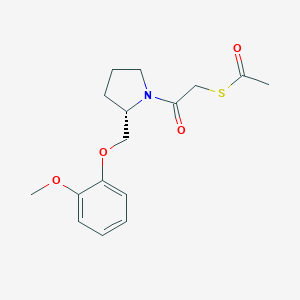
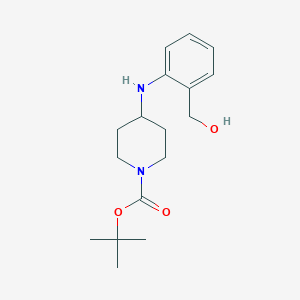
![4-Hydrazino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B62580.png)
